

Application Notes and Protocols: Fmoc-Pro-OPfp in Drug Discovery Research

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Compound of Interest

Compound Name: *Fmoc-Pro-OPfp*

Cat. No.: *B557285*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(9-Fluorenylmethoxycarbonyl)-L-proline pentafluorophenyl ester (**Fmoc-Pro-OPfp**) is a pre-activated amino acid derivative crucial for the efficient synthesis of peptides. It is widely used in Fmoc solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and biomedical research.[1][2][3] The unique, rigid cyclic structure of proline profoundly influences the architecture and function of peptides and proteins.[4][5] This rigidity can create specific turns or kinks in a peptide chain, making proline a key residue in forming structures like the collagen triple helix and in modulating protein-protein interactions.[4][6][7] Proline-rich peptides (PRPs) represent a promising class of therapeutics, exhibiting activities ranging from antimicrobial to immunomodulatory, making the efficient incorporation of proline a key step in their synthesis.[8][9][10]

Fmoc-Pro-OPfp is an ideal reagent for this purpose. The Fmoc group provides temporary protection for the α -amino group, which can be removed under mild basic conditions, while the pentafluorophenyl (Pfp) ester is a highly reactive activating group that facilitates rapid and efficient peptide bond formation.[11] This document provides detailed application notes and protocols for the effective use of **Fmoc-Pro-OPfp** in the synthesis of proline-containing peptides for drug discovery.

Physicochemical Properties

Accurate knowledge of the reagent's properties is essential for proper handling, storage, and application in synthesis.

Property	Value	Reference(s)
CAS Number	86060-90-4	[12]
Molecular Formula	C ₂₆ H ₁₈ F ₅ NO ₄	[13]
Molecular Weight	515.42 g/mol	N/A
Appearance	White to off-white powder	
Melting Point	120-130 °C	
Purity (HPLC)	≥98.0%	
Solubility	Soluble in Chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), DMSO, Acetone	[12]
Storage	Store at 2-8 °C, protected from moisture	N/A

Applications in Drug Discovery

The unique conformational constraints imposed by proline make it a valuable component in the design of bioactive peptides.[4] **Fmoc-Pro-OPfp** is instrumental in the synthesis of these peptides for various therapeutic applications.

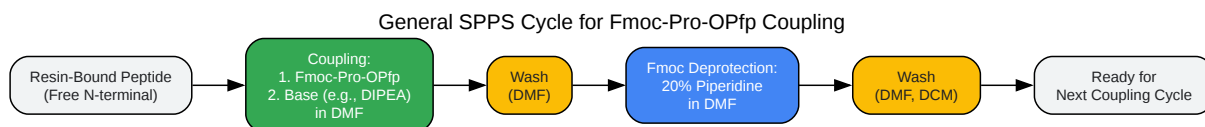
- **Antimicrobial Peptides (AMPs):** Many naturally occurring AMPs are rich in proline. These peptides often act by targeting intracellular components of bacteria rather than lysing the cell membrane, making them attractive candidates for overcoming antibiotic resistance.[8][9][10]
- **Modulation of Protein-Protein Interactions (PPIs):** Proline-rich motifs are frequently recognized by specific protein domains (e.g., SH3 domains). Synthetic peptides that mimic these motifs can be used as tools to study or as therapeutics to inhibit disease-related PPIs. [8]

- **Collagen-Based Biomaterials:** Collagen, the most abundant protein in the body, relies on proline for its stable triple-helix structure.^{[4][6]} Peptides synthesized with **Fmoc-Pro-OPfp** are used in tissue engineering and regenerative medicine to create biomaterials that support tissue repair.^[6]
- **Enzyme Inhibitors and Peptidomimetics:** The rigid structure of proline is valuable for designing peptides and peptidomimetics that fit into the active sites of enzymes or mimic the structure of natural ligands.

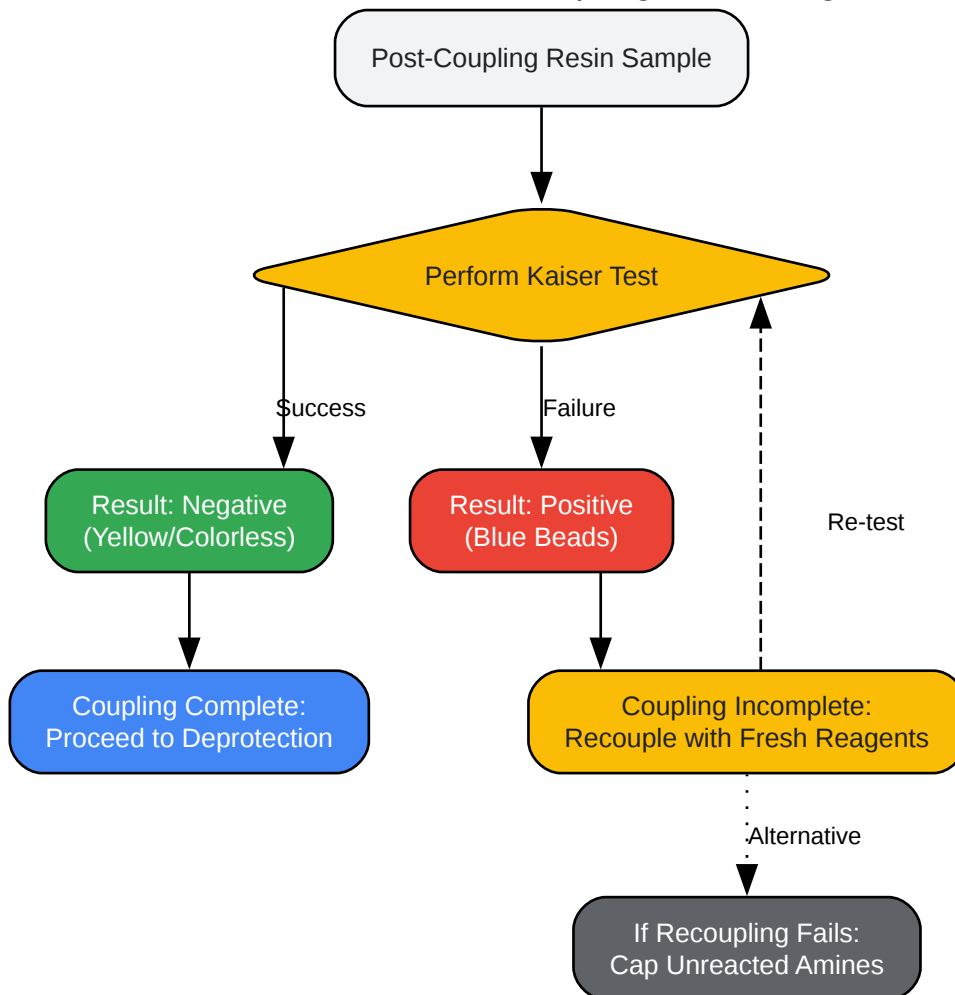
Experimental Protocols

General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)

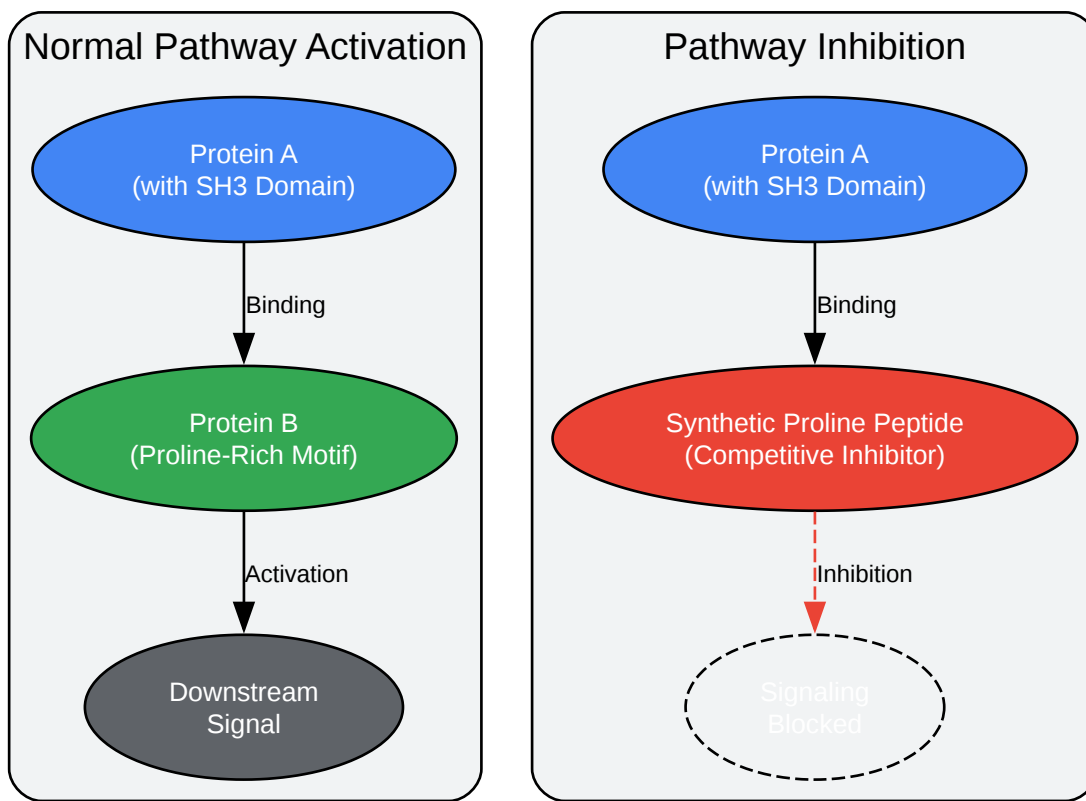
This protocol outlines a single coupling cycle for incorporating a proline residue using **Fmoc-Pro-OPfp** onto a resin-bound peptide chain. The process involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next amino acid.^{[14][15]}



Decision Workflow for Coupling Monitoring



Inhibition of SH3-Mediated Signaling



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